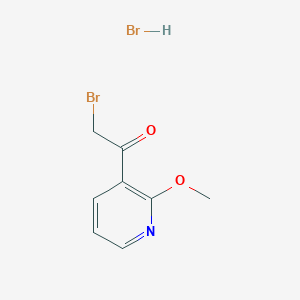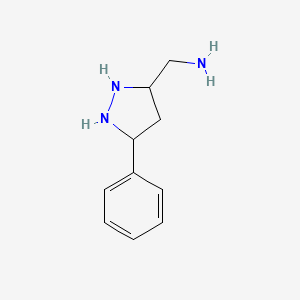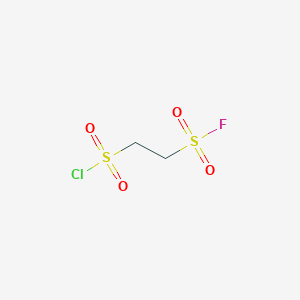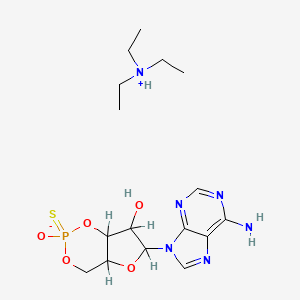
Adenosine 3',5'-cyclic monophosphorothioate, RP-isomer, triethylammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenosine 3’,5’-cyclic monophosphorothioate, RP-isomer, triethylammonium salt is a cell-permeable and reversible inhibitor of protein kinase A. This compound is known for its ability to inhibit the activation of protein kinase A by binding to its regulatory subunits without dissociating the kinase holoenzyme . It is resistant to hydrolysis by phosphodiesterases and is noncompetitive with respect to ATP .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of adenosine 3’,5’-cyclic monophosphorothioate, RP-isomer, triethylammonium salt involves the reaction of adenosine with thiophosphoryl chloride in the presence of a base, followed by cyclization to form the cyclic monophosphorothioate . The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure the formation of the desired isomer.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its pure form. The final product is often crystallized and stored under desiccated conditions to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
Adenosine 3’,5’-cyclic monophosphorothioate, RP-isomer, triethylammonium salt primarily undergoes substitution reactions due to the presence of the thiophosphate group . It is resistant to oxidation and reduction under normal conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases such as triethylamine and solvents like dimethyl sulfoxide (DMSO) and acetonitrile . The reactions are typically carried out under anhydrous conditions to prevent hydrolysis.
Major Products
The major products formed from reactions involving this compound are typically derivatives of adenosine with modified phosphate groups. These products retain the cyclic structure and exhibit similar biological activities .
Wissenschaftliche Forschungsanwendungen
Adenosine 3’,5’-cyclic monophosphorothioate, RP-isomer, triethylammonium salt has a wide range of applications in scientific research:
Wirkmechanismus
The compound exerts its effects by binding to the regulatory subunits of protein kinase A, preventing its activation by cyclic AMP . This binding is competitive with cyclic AMP but does not lead to the dissociation of the kinase holoenzyme . The inhibition of protein kinase A affects various downstream signaling pathways involved in cell growth, differentiation, and metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine 3’,5’-cyclic monophosphate: A natural cyclic nucleotide that activates protein kinase A.
Adenosine 3’,5’-cyclic monophosphorothioate, SP-isomer: Another isomer with different binding properties and biological activities.
8-Bromo-adenosine 3’,5’-cyclic monophosphorothioate: A modified analog with enhanced stability and activity.
Uniqueness
Adenosine 3’,5’-cyclic monophosphorothioate, RP-isomer, triethylammonium salt is unique due to its high specificity for protein kinase A and its resistance to hydrolysis by phosphodiesterases . This makes it a valuable tool for studying protein kinase A-related pathways and developing new therapeutic agents .
Eigenschaften
Molekularformel |
C16H27N6O5PS |
|---|---|
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;triethylazanium |
InChI |
InChI=1S/C10H12N5O5PS.C6H15N/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(19-10)1-18-21(17,22)20-7;1-4-7(5-2)6-3/h2-4,6-7,10,16H,1H2,(H,17,22)(H2,11,12,13);4-6H2,1-3H3 |
InChI-Schlüssel |
OXIPZMKSNMRTIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CC)CC.C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3a,7-Dihydropyrrolo[2,3-b]pyridin-6-one](/img/structure/B12355136.png)
![5-[[4-[(3-Chloro-4-fluorophenyl)amino]-6,7-dihydro-6-oxo-5H-pyrrolo[2,3-d]pyrimidin-5-ylidene]methyl]-4-methyl-N-[2-(4-morpholinyl)ethyl]-1H-pyrrole-2-carboxamide hydrochloride](/img/structure/B12355142.png)
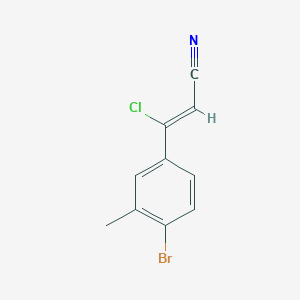


![3-(3,4-Dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-enyl)-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-h]chromen-4-one](/img/structure/B12355173.png)

![4-ethyl-6-[2-methyl-6-(1H-1,2,4-triazol-5-yl)pyridin-3-yl]-2,4a,5,6,7,8-hexahydropyrazino[2,3-b]pyrazin-3-one;hydrochloride](/img/structure/B12355179.png)
![2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12355184.png)
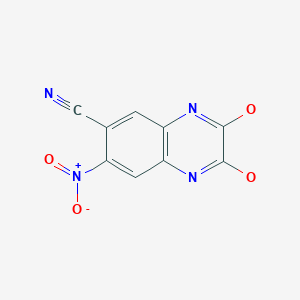
![(1R,3R)-1-(1,3-benzodioxol-5-yl)-1-(2-chloroacetyl)-2-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B12355202.png)
